molecular formula C7H6BrN3 B1280669 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 899429-04-0

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1280669
M. Wt: 212.05 g/mol
InChI Key: OYGHORQLTGXZKY-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the empirical formula C7H6BrN3. It has a molecular weight of 212.05 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is Cc1cc(Br)cn2ncnc12 . The InChI is 1S/C7H6BrN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine is a solid . Its molecular weight is 212.05 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including variants similar to 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine, demonstrate significant herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential use in agricultural weed control (Moran, 2003).

Synthesis and Structure Analysis

Triazolopyridines, including 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine, have been synthesized using various methods. The structural characterization of these compounds, important for pharmaceutical applications, has been achieved using techniques like NMR, FTIR, MS, and X-ray diffraction (El-Kurdi et al., 2021).

Pharmaceutical Applications

1,2,4-Triazolo[1,5-a]pyridines, a group that includes 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine, are of interest in pharmaceutical research. They have been studied for various biological activities, including coronary vasodilating and antihypertensive properties, suggesting potential use in cardiovascular therapies (Sato et al., 1980).

Chemical Synthesis and Reactions

The reactions and synthesis of 1,2,4-triazolo[1,5-a]pyridines, including brominated variants, have been extensively studied. These studies include exploring various chemical reactions, synthesis methods, and the formation of intermediates, providing a deeper understanding of the chemical properties of these compounds (Bastrakov et al., 2021).

properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-7(5)9-4-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHORQLTGXZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468759
Record name 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine

CAS RN

899429-04-0
Record name 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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